![molecular formula C21H21Cl2N3O B2934828 N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide CAS No. 950166-37-7](/img/structure/B2934828.png)
N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H21Cl2N3O and its molecular weight is 402.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole moiety and a piperidine ring, which are known to contribute to its biological activity. Its molecular formula is C_{19}H_{20}Cl_{2}N_{4}O, and it has a molecular weight of approximately 373.3 g/mol.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, in vitro evaluations showed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity. The compound also displayed synergistic effects with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
2. Cytotoxicity and Anticancer Potential
Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. In assays using Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), the compound demonstrated significant anticancer activity with IC_{50} values indicating effective cell growth inhibition . The structure-activity relationship (SAR) studies suggest that modifications to the indole and piperidine components can enhance cytotoxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Gyrase : The compound has been shown to inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, which contributes to its antimicrobial properties.
- Antibiofilm Formation : It also inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, making it a potential candidate for treating biofilm-associated infections .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of the compound against clinical isolates of resistant bacteria. Results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control groups.
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis. Flow cytometry analysis revealed increased apoptotic cells in treated groups versus untreated controls, suggesting a mechanism involving programmed cell death.
Data Table: Biological Activities Overview
Activity Type | Effectiveness (MIC/IC50) | Notes |
---|---|---|
Antimicrobial | 0.22 - 0.25 μg/mL | Synergistic with Ciprofloxacin |
Cytotoxicity | IC50 > 60 μM | Effective against EAC and DLA cell lines |
Biofilm Inhibition | Significant reduction | Effective against S. aureus biofilms |
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O/c22-15-5-6-18(23)20(11-15)25-21(27)13-26-9-7-14(8-10-26)17-12-24-19-4-2-1-3-16(17)19/h1-6,11-12,14,24H,7-10,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBKXBXMRMJVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CNC3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.